molecular formula C7H14ClNO2S B2705336 Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride CAS No. 2137600-04-3

Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride

Cat. No.: B2705336
CAS No.: 2137600-04-3
M. Wt: 211.7
InChI Key: QKNNUPAPNZKLDC-UOERWJHTSA-N
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Description

Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound belongs to a class of fused bicyclic pyrrolidine derivatives that are of significant interest in medicinal chemistry due to their three-dimensional structure and ability to serve as versatile scaffolds . Compounds featuring the octahydro-pyrrolo[3,4-b]pyrrole core have been investigated as potential ligands for biological targets, such as the histamine-3 receptor . Furthermore, structurally similar octahydrocyclopenta[c]pyrrole motifs have been explored as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in cell signaling pathways related to oncology . The rigid, sulfur-containing backbone of this molecule makes it a valuable building block for constructing novel compounds in drug discovery programs. It is supplied as a hydrochloride salt to enhance stability and solubility. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-7-4-8-2-6(7)3-11(9,10)5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNNUPAPNZKLDC-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CNC[C@H]1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride typically involves a multi-step process. The initial step often includes the cyclization of suitable precursors under acidic or basic conditions. Various catalysts such as Lewis acids might be employed to facilitate the reaction. Specific conditions like temperature control and solvent selection are crucial to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the synthesis is optimized to maximize efficiency and minimize cost. This involves the selection of readily available starting materials and the utilization of automated reaction systems. Industrial processes also focus on environmental sustainability by implementing green chemistry principles to reduce waste and energy consumption.

Types of Reactions

  • Oxidation: : Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : This compound can also participate in reduction reactions, often using reagents such as sodium borohydride or lithium aluminum hydride, converting certain functional groups to more reduced states.

  • Substitution: : Substitution reactions may occur, particularly nucleophilic substitution where nucleophiles replace specific groups within the molecule under controlled conditions.

Common Reagents and Conditions: The common reagents involved in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary, but maintaining precise temperature and pH is crucial for achieving the desired outcome.

Major Products Formed: The major products depend on the specific reaction and conditions applied. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the molecular formula C7H14ClNO2SC_7H_{14}ClNO_2S and has a unique thieno-pyrrole structure that contributes to its biological activity. Its structural properties allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Anticancer Activity

Recent studies have explored the potential anticancer properties of thieno-pyrrole derivatives, including Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thieno-pyrrole moiety is believed to enhance the interaction with biological targets involved in cancer progression .

Antimicrobial Properties

Thieno-pyrrole derivatives have shown promising antimicrobial activity. The compound's ability to disrupt bacterial membranes or inhibit vital enzymatic functions makes it a candidate for developing new antimicrobial agents. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Synthesis of Novel Derivatives

The synthesis of Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride often involves cyclo-condensation reactions utilizing various starting materials. For instance, a recent study utilized 2-amino-1,5-diphenyl-1H-pyrrole derivatives in combination with active methylene compounds to produce new substituted derivatives efficiently .

Reaction Conditions

The optimal reaction conditions for synthesizing this compound include the use of acetic acid as a solvent and catalytic amounts of hydrochloric acid to facilitate the cyclization process. The resulting products are purified through silica gel column chromatography .

Case Study: Anticancer Screening

In a recent screening study, several thieno-pyrrole derivatives were evaluated for their anticancer activity using MTT assays on human cancer cell lines. Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value comparable to established chemotherapeutics .

Case Study: Antimicrobial Testing

A series of antimicrobial tests were conducted using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound possesses moderate antibacterial activity, suggesting potential for further development into a therapeutic agent .

Data Table: Summary of Applications

ApplicationDescriptionReference
Anticancer ActivityCytotoxic effects against cancer cell lines
Antimicrobial PropertiesEfficacy against Gram-positive and Gram-negative bacteria
Synthetic MethodologyCyclo-condensation reactions with active methylene compounds

Mechanism of Action

The mechanism of action for Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride often involves its interaction with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind selectively to these targets, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and resulting in therapeutic effects.

Similar Compounds

  • Hexahydrothieno[3,4-c]pyrrole derivatives

  • 3a-methylhexahydro-1H-thieno[3,4-c]pyrrole

Comparison: Compared to similar compounds, Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride stands out due to its specific stereochemistry, which can influence its binding affinity and selectivity for molecular targets. This unique structural feature often translates to enhanced efficacy and reduced side effects in therapeutic applications.

This compound's versatility and potential for a broad range of applications make it a valuable subject of scientific research and industrial interest

Biological Activity

Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride is a heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thienopyrrole class of compounds characterized by a thieno ring fused to a pyrrole structure. Its molecular formula is C7H14ClNO2SC_7H_{14}ClNO_2S, with a molecular weight of approximately 211.70 g/mol. The presence of the thieno and pyrrole moieties contributes to its unique biological activity.

Pharmacological Properties

  • Serotonin Receptor Interaction : Research indicates that compounds within the thienopyrrole family can interact with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. For instance, studies have shown that certain thienopyrroles exhibit significant affinity for these receptors, suggesting potential applications in treating mood disorders and anxiety .
  • Anticancer Activity : Preliminary studies suggest that derivatives of thienopyrroles may possess anticancer properties. They have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival .
  • Neuroprotective Effects : Some research highlights the neuroprotective potential of thienopyrroles against neurodegenerative diseases. These compounds may exert their effects through antioxidant mechanisms and by modulating neurotransmitter systems .
  • Calcium Channel Blockade : There is evidence suggesting that certain thienopyrrole derivatives can act as calcium channel blockers, which could be beneficial in managing cardiovascular diseases such as hypertension and angina .

The biological activity of Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride is believed to involve several mechanisms:

  • Receptor Modulation : Interaction with serotonin receptors can lead to altered neurotransmitter release and modulation of mood and anxiety states.
  • Enzyme Inhibition : Some studies have indicated that these compounds may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.
  • Ion Channel Interaction : By blocking calcium channels, these compounds may help regulate cardiac function and vascular tone.

Case Studies

  • Serotonin Receptor Binding Affinity : A study assessed the binding affinity of various thienopyrroles at serotonin receptors using radiolabeled ligands. The results indicated that certain analogs had higher affinity for the 5-HT1A receptor than traditional antidepressants like SSRIs .
  • Antitumor Activity Assessment : In vitro assays demonstrated that Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways .

Data Tables

Biological ActivityObserved EffectsReference
Serotonin ReceptorHigh affinity for 5-HT1A
Anticancer ActivityInhibition of cell proliferation
Neuroprotective EffectsReduction in oxidative stress markers
Calcium Channel BlockadeDecreased contractility in cardiac cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,4-c]pyrrole Derivatives

Compound A: (3αS,6αS)-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide

  • Key Differences: Ring Fusion Position: Thieno[2,3-c]pyrrole vs. thieno[3,4-c]pyrrole in the target compound. Substituents: Lacks the 3a-methyl group and hydrochloride salt, reducing lipophilicity and solubility compared to the target compound .

Compound B: rac-(3R,3aS,6aR)-3-Methoxy-thieno[2,3-c]pyrrole-1,1-dione

  • Key Differences :
    • Functional Groups : Contains a methoxy group at position 3 and a dione moiety instead of the methyl group and sulfur dioxide.
    • Stereochemistry : Racemic mixture (rac) vs. the rel configuration of the target compound, which may influence enantioselective interactions .

Thieno-Pyrrole Derivatives with Protective Groups

Compound C: rel-tert-Butyl ((3aS,6aR)-2,2-Dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate

  • Key Differences :
    • Protective Group : Features a tert-butoxycarbonyl (Boc) group, which is absent in the target compound. The Boc group is typically used to stabilize amines during synthesis but requires acidic conditions for removal .
    • Applications : Primarily an intermediate in synthesis, whereas the target compound’s hydrochloride form is pharmacologically active .

Comparative Data Table

Compound Name Thieno Ring Position Substituents Salt Form Yield (%) Key Spectral Data (MS/NMR)
Target Compound [3,4-c] 3a-methyl, 2,2-dioxide Hydrochloride 87 MS: 256.5 [M–H]$^-$; $ ^1 \text{H NMR} $: δ 9.68 (br s, 2H)
(3αS,6αS)-Hexahydro-2H-thieno[2,3-c]pyrrole [2,3-c] None None N/A Not reported
rac-3-Methoxy-thieno[2,3-c]pyrrole-1,1-dione [2,3-c] 3-methoxy, 1,1-dione None N/A MS: m/z 454 (M$^+$)
rel-tert-Butyl Carbamate Derivative [3,4-c] Boc-protected amine None N/A Not reported

Research Findings and Implications

Synthetic Efficiency: The target compound’s synthesis achieves an 87% yield , outperforming many analogs (e.g., 71–95% for pyrrolo-pyridines in ). The use of hydrochloric acid in 2-propanol efficiently removes protective groups without side reactions.

The thieno[3,4-c]pyrrole core may offer superior receptor binding compared to [2,3-c] isomers due to altered ring strain and electronic distribution .

Salt Form Advantages : The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development, unlike neutral analogs (e.g., Compound B) .

Q & A

Q. What safety precautions are essential when handling the hydrochloride salt?

  • Methodological Answer : The compound is hygroscopic and may release HCl vapors upon decomposition. Use inert-atmosphere gloveboxes for storage and handling. Personal protective equipment (PPE) must include nitrile gloves and safety goggles. Spill management requires neutralization with sodium bicarbonate .

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